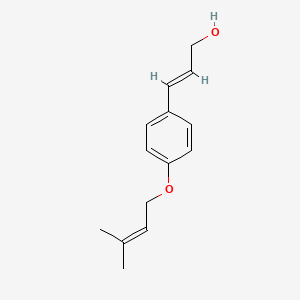
异伏林C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Evofolin C is a natural product known for its potent antifungal and antibacterial activities. It is a dihydroxylated phenylpropanoid compound isolated from the bark of certain plant species, including those in the Lauraceae family . Evofolin C exhibits significant inhibition against N-formylmethionylleucylphenylalanine-induced superoxide production, making it a valuable compound in various scientific research applications .
科学研究应用
Evofolin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying phenylpropanoid biosynthesis and reactivity.
Biology: Investigated for its role in inhibiting superoxide production and its potential as an antioxidant.
Medicine: Explored for its antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
Industry: Utilized in the formulation of natural product-based antimicrobial coatings and preservatives.
作用机制
Target of Action
Evofolin C is known for its potent antifungal and antibacterial properties . It inhibits superoxide production, with an IC50 value of less than 12µM . This suggests that the primary targets of Evofolin C are likely to be the enzymes or proteins involved in the production of superoxide, a reactive oxygen species. The role of these targets is crucial in the cellular response to microbial infection, and their inhibition can lead to the death of the infecting organisms.
Biochemical Pathways
Given its role in inhibiting superoxide production , it is likely that Evofolin C affects the pathways involved in the production and regulation of reactive oxygen species. These pathways play a crucial role in the cellular response to microbial infection, and their disruption can lead to the death of the infecting organisms.
Result of Action
The primary result of Evofolin C’s action is its potent antifungal and antibacterial effects . By inhibiting superoxide production, Evofolin C disrupts the normal biochemical processes of the microbes, leading to their death. This makes Evofolin C a potentially valuable compound in the treatment of various fungal and bacterial infections.
Action Environment
The action of Evofolin C, like many other compounds, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes that can interact with Evofolin C. For instance, certain conditions may enhance or inhibit the activity of Evofolin C, affecting its efficacy and stability
生化分析
Biochemical Properties
Evofolin C has been shown to interact with various biomolecules, playing a significant role in biochemical reactions. It exhibits potent inhibition against N-formylmethionylleucylphenylalanine-induced superoxide production, with IC(50) values less than 12 microM . This suggests that Evofolin C may interact with enzymes involved in superoxide production, potentially influencing biochemical reactions related to oxidative stress.
Molecular Mechanism
Its ability to inhibit superoxide production suggests that it may interact with biomolecules involved in this process It could potentially bind to these biomolecules, leading to enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: Evofolin C can be synthesized through several chemical routes, primarily involving the prenylation of cinnamic acid derivatives. The synthetic process typically includes the following steps:
Oxidation: Conversion of the intermediate to the desired dihydroxylated product.
Purification: Isolation and purification of Evofolin C through chromatographic techniques.
Industrial Production Methods: Industrial production of Evofolin C involves the extraction from natural sources, such as the bark of Cinnamomum cassia Presl. The extraction process includes:
Solvent Extraction: Using solvents like chloroform, dichloromethane, or ethyl acetate to extract the compound.
Purification: Further purification using techniques like column chromatography to obtain high-purity Evofolin C.
化学反应分析
Types of Reactions: Evofolin C undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized products.
Reduction: Formation of reduced derivatives.
Substitution: Reactions involving the substitution of functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Evofolin C, which can be further studied for their biological activities .
相似化合物的比较
- Methyl 4-prenyloxycinnamate
- Cuspidiol
- O-Geranylconiferyl alcohol
- Nelumol A
- Geranyl ferulate
- Coniferyl ferulate
Comparison: Evofolin C is unique due to its specific dihydroxylated structure, which contributes to its potent biological activities. While similar compounds like methyl 4-prenyloxycinnamate and cuspidiol share structural similarities, Evofolin C’s distinct functional groups and molecular configuration enhance its effectiveness as an antimicrobial agent .
属性
IUPAC Name |
(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-12(2)9-11-16-14-7-5-13(6-8-14)4-3-10-15/h3-9,15H,10-11H2,1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCWIPIJKMWFFA-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC=C(C=C1)/C=C/CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the known biological activities of Evofolin C?
A: Evofolin C has demonstrated potent antifungal and antibacterial activity. [, ] Additionally, research indicates it can inhibit N-formylmethionylleucylphenylalanine-induced superoxide production, suggesting potential anti-inflammatory properties. []
Q2: Can you describe the first successful synthesis of Evofolin C?
A: Researchers achieved the first synthesis of Evofolin C and its acetate derivative using a facile method. [] This synthesis involved a four-step process starting from isoprenol and 4-hydroxybenzaldehyde. This breakthrough facilitates further investigation into the compound's properties and potential applications.
Q3: Where has Evofolin C been found in nature?
A3: Evofolin C has been isolated from two different plant sources:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
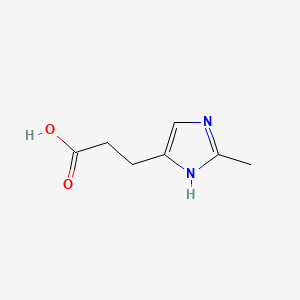
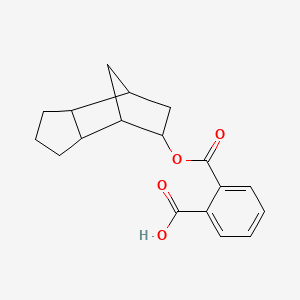
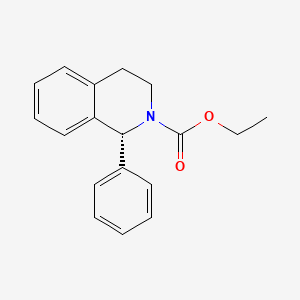
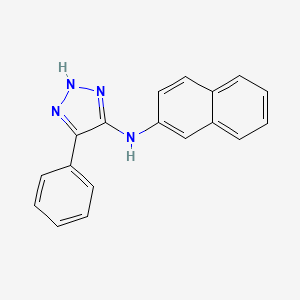
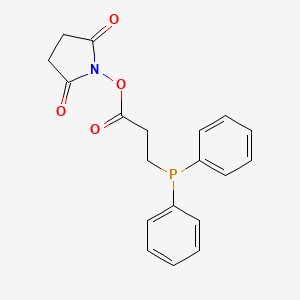

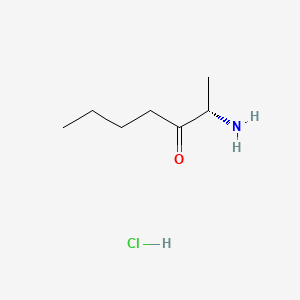

![(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B599575.png)
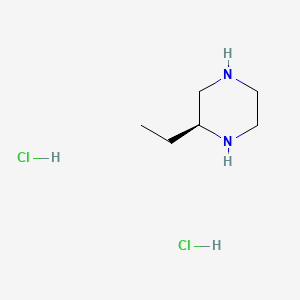
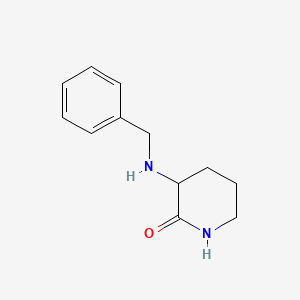
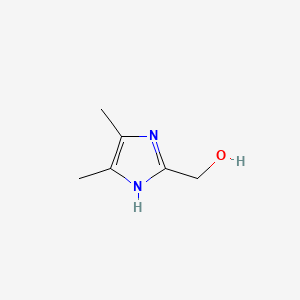
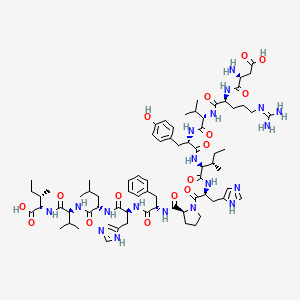
![[1,1'-Biphenyl]-4-yltriethoxysilane](/img/structure/B599582.png)
